N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14767033
InChI: InChI=1S/C20H18N4O2/c1-13-23-18-9-5-3-7-15(18)20(26)24(13)11-10-21-19(25)16-12-22-17-8-4-2-6-14(16)17/h2-9,12,22H,10-11H2,1H3,(H,21,25)
SMILES:
Molecular Formula: C20H18N4O2
Molecular Weight: 346.4 g/mol

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide

CAS No.:

Cat. No.: VC14767033

Molecular Formula: C20H18N4O2

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide -

Specification

Molecular Formula C20H18N4O2
Molecular Weight 346.4 g/mol
IUPAC Name N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-3-carboxamide
Standard InChI InChI=1S/C20H18N4O2/c1-13-23-18-9-5-3-7-15(18)20(26)24(13)11-10-21-19(25)16-12-22-17-8-4-2-6-14(16)17/h2-9,12,22H,10-11H2,1H3,(H,21,25)
Standard InChI Key KOEYKHVPQKISOJ-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=CNC4=CC=CC=C43

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a quinazolinone core (2-methyl-4-oxoquinazolin-3(4H)-yl) linked via an ethylcarboxamide bridge to a 1H-indole-3-carboxamide group. This design merges the planar aromaticity of quinazolinone—a scaffold known for kinase inhibition—with the hydrophobic and hydrogen-bonding capabilities of the indole system, commonly associated with receptor modulation. The carboxamide linker enhances solubility and provides a site for potential derivatization, a strategy employed in optimizing pharmacokinetic profiles of similar hybrids .

Key Functional Groups:

  • Quinazolinone ring: Imparts rigidity and participates in π-π stacking interactions with biological targets.

  • Indole moiety: Contributes to membrane permeability and interactions with hydrophobic binding pockets.

  • Carboxamide bridge: Facilitates hydrogen bonding and serves as a metabolic stability enhancer.

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit protocol for this compound is published, its synthesis likely follows multi-step routes analogous to related quinazolinone-indole hybrids. A plausible pathway involves:

  • Quinazolinone Formation:

    • Cyclization of anthranilic acid derivatives with acetic anhydride to form 2-methyl-4-oxoquinazolin-3(4H)-one.

    • Introduction of the ethylamino side chain via nucleophilic substitution or reductive amination .

  • Indole Carboxamide Preparation:

    • Coupling of indole-3-carboxylic acid with ethylenediamine using carbodiimide-based activation.

  • Final Conjugation:

    • Amide bond formation between the quinazolinone-ethylamine and indole-carboxylic acid intermediates, typically mediated by HOBt/EDCI or similar coupling agents.

Reaction Conditions and Yields

Parallel syntheses of structurally similar compounds report yields ranging from 26% to 67%, depending on purification methods and reaction optimization . Critical factors include:

  • Temperature control (reflux conditions at 100°C for cyclization steps) .

  • Catalytic use of acids (e.g., H2SO4\text{H}_2\text{SO}_4) or bases (e.g., AcONa\text{AcONa}) to accelerate condensation .

  • Solvent systems like acetic acid (AcOH\text{AcOH}) or dioxane to enhance intermediate solubility .

Biological Activities and Mechanisms

PropertyAnalog CompoundActivity (IC50)Target
Kinase inhibitionGefitinib33 nMEGFR
Tubulin disruptionVincristine analogs12 nMMicrotubules
Apoptosis inductionStaurosporine derivatives0.7 μMPKC isoforms

Hypothetical targets for N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide based on structural analogs.

Antibacterial Activity

Nitroimidazole-quinazolinone hybrids (e.g., compound 16a from ) show potent activity against Helicobacter pylori (32 mm inhibition zone at 8 μg/disc), suggesting that the quinazolinone component in this compound may confer similar Gram-negative coverage . The indole group could further enhance penetration through bacterial membranes, a mechanism observed in fluoroquinolone-indole conjugates .

Comparative Analysis with Structural Analogs

Modifications Impacting Bioactivity

Introducing substituents to the quinazolinone or indole rings significantly alters biological performance:

Compound VariantStructural ChangeBiological Effect
6,7-Dimethoxyquinazolinone derivativeMethoxy groups at C6/C7↑ Solubility; ↓ CYP3A4 metabolism
5-Nitroimidazole hybrid Nitro group at C5↑ Anaerobic antibacterial activity
Indole-5-carboxamide isomerCarboxamide at C5↓ Kinase inhibition; ↑ Tubulin binding

This compound’s unsubstituted indole and methylated quinazolinone may optimize blood-brain barrier penetration compared to polar derivatives.

Future Research Directions

Priority Investigations

  • In Vitro Screening:

    • Kinase inhibition assays (EGFR, VEGFR, PDGFR).

    • Cytotoxicity profiling across NCI-60 cancer cell lines.

  • Structural Optimization:

    • Introduction of fluorine atoms to enhance metabolic stability.

    • Exploration of prodrug formulations via carboxamide esterification.

  • Mechanistic Studies:

    • X-ray crystallography to elucidate target binding modes.

    • Pharmacokinetic studies in rodent models to assess oral bioavailability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator